molecular formula C20H16BrF3N2O2 B11579430 2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(3,5-dimethylphenyl)acetamide

2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B11579430
M. Wt: 453.3 g/mol
InChI Key: VTEJHFDDQHANGJ-UHFFFAOYSA-N
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Description

2-[5-Bromo-3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl]-N-(3,5-dimethylphenyl)acetamide is a complex organic compound that features a brominated indole core, a trifluoroacetyl group, and a dimethylphenyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-Bromo-3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl]-N-(3,5-dimethylphenyl)acetamide typically involves multiple steps:

    Bromination of Indole: The indole core is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Introduction of Trifluoroacetyl Group: The brominated indole is then reacted with trifluoroacetic anhydride to introduce the trifluoroacetyl group.

    Formation of Acetamide: The final step involves the reaction of the intermediate with 3,5-dimethylaniline and acetic anhydride to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core.

    Reduction: Reduction reactions can target the trifluoroacetyl group, converting it to a hydroxyl group.

    Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Products may include indole-3-carboxylic acid derivatives.

    Reduction: Products may include alcohol derivatives of the trifluoroacetyl group.

    Substitution: Products vary depending on the nucleophile used, resulting in various substituted indole derivatives.

Scientific Research Applications

2-[5-Bromo-3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl]-N-(3,5-dimethylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding due to its unique structure.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The bromine atom and indole core may also play roles in modulating biological activity by interacting with various molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-fluoro-3-nitrobenzoic acid
  • 3-(2,2,2-Trifluoroacetyl)benzoic acid
  • 5-Bromo-2-(2,2,2-trifluoroacetyl)-2,3-dihydro-1H-inden-1-one

Uniqueness

2-[5-Bromo-3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl]-N-(3,5-dimethylphenyl)acetamide is unique due to its combination of a brominated indole core, a trifluoroacetyl group, and a dimethylphenyl acetamide moiety. This combination imparts distinct chemical and biological properties that are not commonly found in other compounds.

Properties

Molecular Formula

C20H16BrF3N2O2

Molecular Weight

453.3 g/mol

IUPAC Name

2-[5-bromo-3-(2,2,2-trifluoroacetyl)indol-1-yl]-N-(3,5-dimethylphenyl)acetamide

InChI

InChI=1S/C20H16BrF3N2O2/c1-11-5-12(2)7-14(6-11)25-18(27)10-26-9-16(19(28)20(22,23)24)15-8-13(21)3-4-17(15)26/h3-9H,10H2,1-2H3,(H,25,27)

InChI Key

VTEJHFDDQHANGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C(=O)C(F)(F)F)C

Origin of Product

United States

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